(S)-2-Amino-2-(oxetan-3-yl)acetic acid
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Overview
Description
(S)-2-Amino-2-(oxetan-3-yl)acetic acid is a chiral amino acid derivative featuring an oxetane ring
Mechanism of Action
Target of Action
The primary targets of (S)-2-Amino-2-(oxetan-3-yl)acetic acid
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . They have been used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
The specific mode of action of This compound
Oxetane-containing compounds are known to interact with their targets in a way that improves the drug’s physicochemical properties . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Biochemical Pathways
The exact biochemical pathways affected by This compound
Oxetane-containing compounds have been shown to influence various biochemical pathways due to their ability to improve the physicochemical properties of drugs .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
Oxetane-containing compounds are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Result of Action
The specific molecular and cellular effects of This compound
Oxetane-containing compounds are known to improve the physicochemical properties of drugs, which can lead to enhanced efficacy and stability .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound
It is known that the physicochemical properties of oxetane-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with oxetan-3-one, which is converted to oxetan-3-ylidene acetate.
Aza-Michael Addition: The oxetan-3-ylidene acetate undergoes an aza-Michael addition with NH-heterocycles to yield the target compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route described above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetan-
Properties
IUPAC Name |
(2S)-2-amino-2-(oxetan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBFQWTJJLVRW-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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